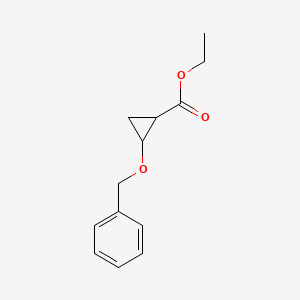
Ethyl 2-(benzyloxy)cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(benzyloxy)cyclopropanecarboxylate is an organic compound with the molecular formula C13H16O2. It is a cyclopropane derivative that features a benzyloxy group attached to the cyclopropane ring. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(benzyloxy)cyclopropanecarboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl diazoacetate with benzyl alcohol in the presence of a base to form the desired product. The reaction typically requires a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include steps such as purification through distillation or recrystallization to achieve high purity levels suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzyloxy)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Benzoic acid or benzaldehyde.
Reduction: Ethyl 2-(benzyloxy)cyclopropanol.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Ethyl 2-(benzyloxy)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-(benzyloxy)cyclopropanecarboxylate involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These interactions and reactions contribute to the compound’s reactivity and potential biological activity .
Comparison with Similar Compounds
Ethyl 2-(benzyloxy)cyclopropanecarboxylate can be compared with other cyclopropane derivatives such as:
Ethyl cyclopropanecarboxylate: Lacks the benzyloxy group, making it less reactive in certain substitution reactions.
Ethyl 2-(methoxy)cyclopropanecarboxylate: Contains a methoxy group instead of a benzyloxy group, leading to different reactivity and applications.
Ethyl 2-(phenoxy)cyclopropanecarboxylate:
Properties
CAS No. |
6639-51-6 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
ethyl 2-phenylmethoxycyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-2-15-13(14)11-8-12(11)16-9-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3 |
InChI Key |
FCQGKIBPYZALNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















